21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid
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Overview
Description
21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid is a deuterated form of docosahexaenoic acid (DHA), an omega-3 fatty acid. This compound is characterized by the replacement of five hydrogen atoms with deuterium, a stable isotope of hydrogen. The deuteration enhances the stability and allows for detailed studies in various scientific fields, including biochemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid typically involves the deuteration of docosahexaenoic acid. One common method includes the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure selective deuteration at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity and isotopic enrichment are critical parameters, often achieved through multiple stages of purification, including distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: The compound can be oxidized to form various oxygenated derivatives, such as hydroperoxides and epoxides.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with others, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium or platinum.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Hydroperoxides, epoxides, and other oxygenated derivatives.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Scientific Research Applications
21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid is extensively used in scientific research due to its unique properties:
Chemistry: Used as a tracer in mass spectrometry to study metabolic pathways and reaction mechanisms.
Biology: Helps in understanding the role of DHA in cellular processes and membrane dynamics.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and cardiovascular health.
Industry: Used in the development of stable isotope-labeled compounds for various applications, including drug development and environmental studies.
Mechanism of Action
The mechanism of action of 21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. The deuterium atoms provide stability against oxidative degradation, allowing for prolonged biological activity. The compound interacts with various molecular targets, including enzymes and receptors involved in inflammatory and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Docosahexaenoic acid (DHA): The non-deuterated form, widely studied for its health benefits.
Eicosapentaenoic acid (EPA): Another omega-3 fatty acid with similar biological functions.
Alpha-linolenic acid (ALA): A precursor to DHA and EPA, found in plant oils.
Uniqueness
21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid is unique due to its deuterium content, which provides enhanced stability and allows for precise analytical studies. This makes it a valuable tool in research settings where detailed mechanistic insights are required.
By understanding the properties and applications of this compound, researchers can leverage its unique characteristics to advance knowledge in various scientific fields.
Properties
IUPAC Name |
21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/i1D3,2D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMBGCFOFBJSGT-ZBJDZAJPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80849631 |
Source
|
Record name | (21,21,22,22,22-~2~H_5_)Docosa-4,7,10,13,16,19-hexaenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80849631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197205-71-2 |
Source
|
Record name | (21,21,22,22,22-~2~H_5_)Docosa-4,7,10,13,16,19-hexaenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80849631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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